molecular formula C24H21ClFN5O B2539705 (4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 899952-65-9

(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2539705
CAS No.: 899952-65-9
M. Wt: 449.91
InChI Key: SXCUGBWASZZVCU-UHFFFAOYSA-N
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Description

(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H21ClFN5O and its molecular weight is 449.91. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cell signaling, gene expression, or other cellular functions.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

A similar compound has been reported to display excellent biochemical and cellular potency, microsomal stability, and oral bioavailability , suggesting that this compound may also possess favorable pharmacokinetic properties.

Result of Action

Given the diverse biological activities of similar compounds , this compound may induce a variety of molecular and cellular effects, depending on the specific targets and pathways it affects.

Properties

IUPAC Name

(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O/c1-16-21-22(25)18(15-27-23(21)31(28-16)17-7-3-2-4-8-17)24(32)30-13-11-29(12-14-30)20-10-6-5-9-19(20)26/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCUGBWASZZVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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